

Pracinostat histone acetylation and chromatin remodeling

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Compound Focus: Pracinostat

CAS No.: 929016-96-6

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Mechanism of Action and Key Quantitative Data

Pracinostat's therapeutic effects stem from its targeted inhibition of histone deacetylases, leading to epigenetic changes that alter gene expression and induce apoptosis in tumor cells.

Table 1: HDAC Inhibition Profile of Pracinostat

HDAC Class	Subtypes Inhibited	Notes
Class I	HDAC1, HDAC2, HDAC3, HDAC8	HDAC8 IC ₅₀ = 140 nM [1]
Class II	HDAC4, HDAC5	Spares HDAC6 in Class IIb [1] [2]
Class IV	HDAC11	-
Class III	None	Sirtuins are not targeted [1]

Pracinostat selectively inhibits zinc-dependent HDACs without affecting other zinc-dependent metalloenzymes [1] [2]. After accumulation into tumor cells, it causes:

- **Accumulation of acetylated histones** (e.g., Histone H3 and H4) [3]
- **Chromatin remodeling** into a more open conformation [1] [4]

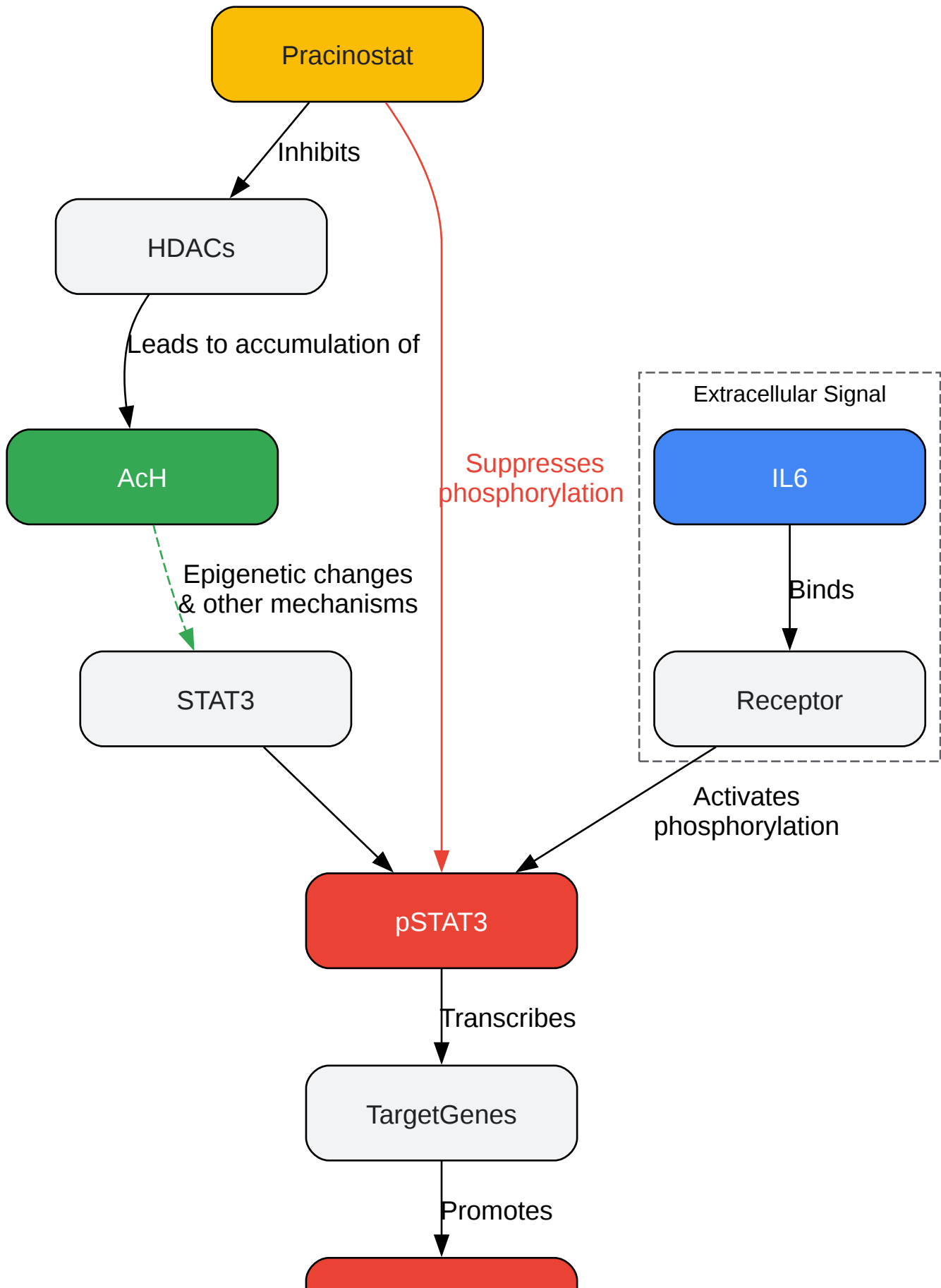
- **Transcription of tumor suppressor genes** and genes involved in cell cycle arrest and apoptosis [1] [4]

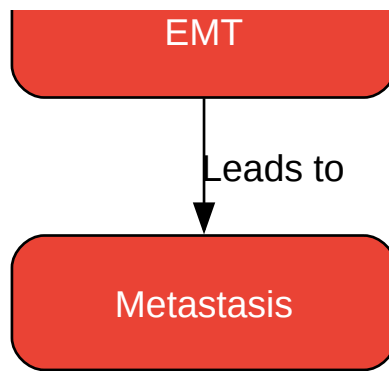
Table 2: Key Pharmacological and Preclinical Data

Parameter	Data	Context / Model
In Vitro Anti-proliferation	IC ₅₀ ~ 0.5-1 µmol/L	Breast cancer cell lines (MDA-MB-231) [3]
In Vivo Anti-tumor Activity	Significant suppression of tumor growth and metastasis	Breast cancer animal models [3]
Oral Bioavailability	34% (Mouse)	- [4]

Signaling Pathways and Molecular Mechanisms

Pracinostat's effects are mediated through specific signaling pathways, with research in breast cancer models providing a detailed understanding.





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Pracinostat inhibits HDACs and STAT3 signaling to block metastasis.

Research shows that **Pracinostat** exerts its anti-tumor effects not only through general chromatin remodeling but also by inactivating the **IL-6/STAT3 signaling pathway** [3] [5]. This cascade inhibition leads to:

- **Reversal of Epithelial-Mesenchymal Transition (EMT):** Upregulation of E-cadherin and downregulation of N-cadherin and vimentin [3].
- **Suppression of Metastasis-Related Genes:** Decreased expression of **MMP2** and **MMP9**, which are crucial for extracellular matrix degradation [3] [5]. **Pracinostat** also downregulates **FN1 (Fibronectin 1)**, an extracellular matrix glycoprotein that promotes invasion [5].

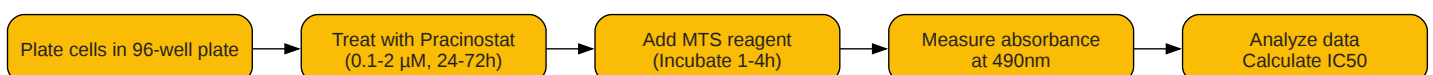
Experimental Protocols for Key Assays

Here are detailed methodologies for key experiments that elucidate **Pracinostat**'s mechanism of action.

Assessing Anti-proliferative Effects (MTS Assay)

The MTS assay measures the reduction of a tetrazolium compound by metabolically active cells, indicating cell viability [3].

Workflow Diagram:



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MTS assay workflow to assess cell viability after drug treatment.

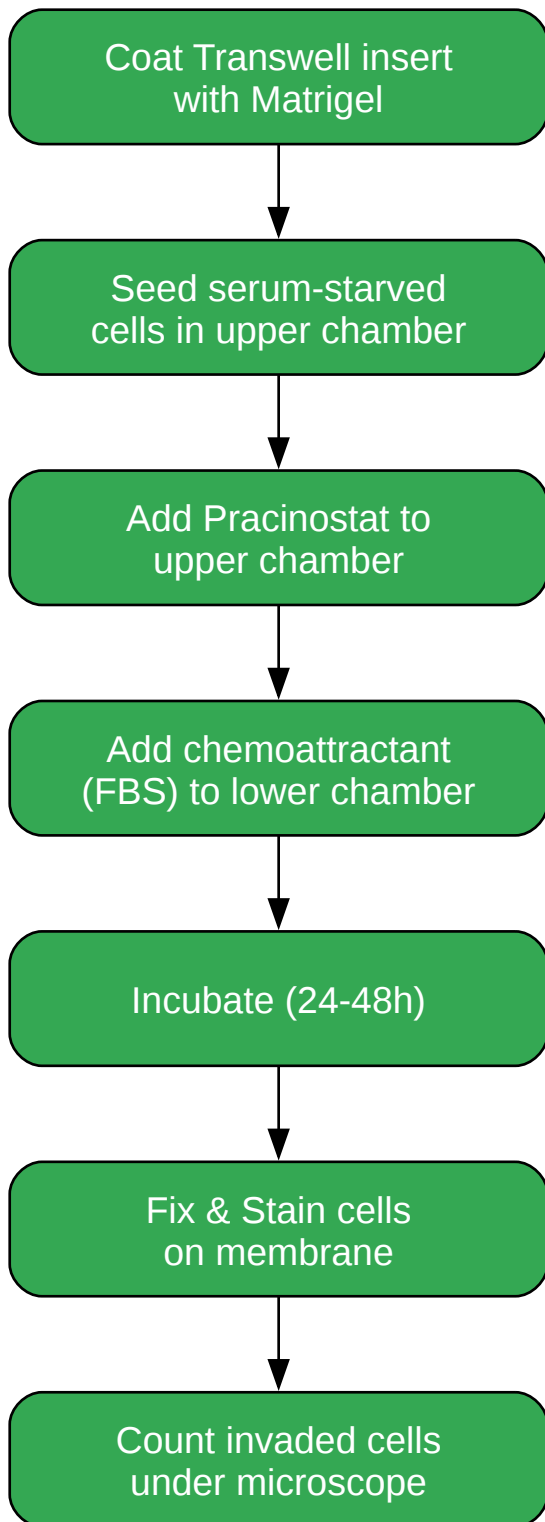
Key Steps:

- **Cell Seeding:** Seed breast cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 3-5 x 10³ cells per well and allow to adhere overnight [3].
- **Drug Treatment:** Treat cells with a concentration gradient of **Pracinostat** (e.g., 0.1, 0.5, 1, 2 µM) for 24-72 hours. Include DMSO-only wells as a vehicle control [3] [5].
- **Viability Measurement:** Add MTS reagent directly to the culture medium and incubate for 1-4 hours at 37°C. Measure the absorbance at 490 nm using a microplate reader. Cell viability is expressed as a percentage relative to the control group [3].

Investigating Cell Migration and Invasion

Transwell Invasion Assay evaluates the ability of cells to invade through a Matrigel-coated membrane, mimicking the extracellular matrix barrier [6] [3].

Workflow Diagram:



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Transwell invasion assay workflow to assess metastatic potential.

Key Steps:

- **Chamber Preparation:** Coat the upper side of a Transwell insert (8 μm pore size) with a thin layer of Matrigel (e.g., 100 μL of 1 mg/mL dilution) and allow it to solidify [3].
- **Cell Preparation:** Harvest and resuspend serum-starved cells in a serum-free medium. Seed cells into the upper chamber of the Transwell insert. Add **Pracinostat** (e.g., 0.5-1 μM) to the upper chamber [3].
- **Induce Invasion:** Fill the lower chamber with medium containing 10% FBS as a chemoattractant. Incubate the plate for 24-48 hours at 37°C [3].
- **Quantification:** After incubation, carefully remove non-invaded cells from the upper side of the membrane with a cotton swab. Fix and stain the invaded cells on the lower side of the membrane with crystal violet or calcein-AM. Count the number of invaded cells in multiple fields under a microscope [3].

Analyzing Protein Expression and Histone Acetylation

Western Blotting is used to detect changes in protein acetylation, EMT markers, and signaling pathway components [3].

Key Steps:

- **Protein Extraction:** Lyse cells treated with **Pracinostat** and controls in RIPA buffer containing protease and deacetylase inhibitors [3].
- **Gel Electrophoresis and Transfer:** Separate equal amounts of protein by SDS-PAGE and transfer onto a PVDF or nitrocellulose membrane.
- **Antibody Probing:** Incubate the membrane with specific primary antibodies. Key targets for **Pracinostat** studies include:
 - **Acetylated Histone H3** and **Acetylated Histone H4** (to confirm target engagement) [3].
 - **HDAC4** and **HDAC5** (to observe their downregulation) [3].
 - **EMT Markers:** E-cadherin (upregulated), N-cadherin, Vimentin (downregulated) [3].
 - **STAT3 Pathway:** Phospho-STAT3 (Tyr705), total STAT3, and downstream targets like MMP2, MMP9 [3] [5].
- **Detection:** Use appropriate HRP-conjugated secondary antibodies and a chemiluminescence detection system to visualize protein bands.

Therapeutic Implications and Clinical Status

- **Preclinical Efficacy:** **Pracinostat** shows superior anti-tumor properties compared to Vorinostat (SAHA) in breast cancer animal models, effectively suppressing both tumor growth and metastasis [3].

- **Clinical Status: Pracinostat** has been granted **Orphan Drug Designation** by the FDA for acute myeloid leukemia (AML) and T-cell lymphoma [1] [2]. It is important to note that, according to DrugBank, **Pracinostat** is still an **investigational drug** and has not received full FDA approval for any indication as of the latest data [4]. Clinical trials have explored its use, including in combination therapy for AML and as a monotherapy for metastatic sarcoma and myelodysplastic syndrome [4].

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To cite this document: Smolecule. [Pracinostat histone acetylation and chromatin remodeling].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b548552#pracinostat-histone-acetylation-and-chromatin-remodeling>]

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